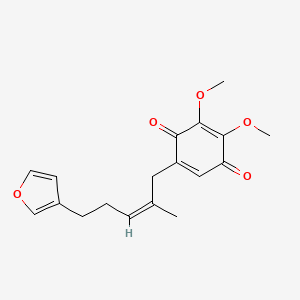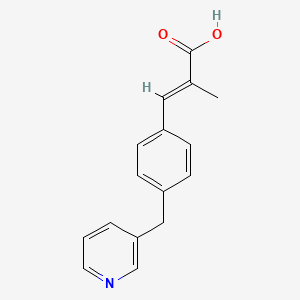
Sarmentose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarmentose is a dideoxyhexose derivative.
Wissenschaftliche Forschungsanwendungen
Isolation and Identification in Plant Leaves
Research on sarmentose includes its isolation and identification in plant leaves. In 1984, Bauer, Kopp, and Franz isolated nucleotide-bound D-sarmentose from the leaves of Nerium oleander L. (Apocynaceae). They purified it using PVP- and charcoal treatment, then identified it through thin-layer co-chromatography. This study represents a significant advancement in the separation and identification of complex sugars like this compound (Bauer, Kopp, & Franz, 1984).
Exploration of Medicinal Properties
This compound has been explored for its potential medicinal properties. For instance, a study by Nguyen et al. (2020) investigated the effects of Launaea sarmentosa extract on inflammation. They found that the extract displayed potent antioxidant activity and inhibited various inflammatory responses, which suggests its potential as a novel treatment for diseases associated with excessive inflammation (Nguyen et al., 2020).
Chemical Constituents and Pharmacological Effects
This compound's chemical constituents and pharmacological effects have been a focus of research. Fang (1982) isolated a cyanogenic glycoside, sarmentosin, from Sedum sarmentosum Bunge, which showed significant effects in lowering certain liver enzyme levels. This highlights the potential clinical application of this compound-related compounds (Fang, 1982).
Hepatoprotective Effects
This compound-related extracts have been studied for their hepatoprotective effects. For example, Teng et al. (2012) researched the effect of Tournefortia sarmentosa extract on acetaminophen-induced hepatotoxicity. They found that the extract significantly reduced liver damage markers, suggesting its potential as a liver-protecting agent (Teng et al., 2012).
Botanical and Pharmacological Reviews
Research has also been conducted on reviewing the botanical and pharmacological aspects of plants containing this compound. Sun et al. (2020) reviewed Piper sarmentosum, focusing on its traditional uses, phytochemistry, and pharmacological activities. This comprehensive review underscores the diverse applications and potential of this compound-containing plants (Sun et al., 2020).
Eigenschaften
CAS-Nummer |
90-56-2 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(3S,4S,5R)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
GOYBREOSJSERKM-VQVTYTSYSA-N |
Isomerische SMILES |
C[C@H]([C@@H]([C@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
Kanonische SMILES |
CC(C(C(CC=O)OC)O)O |
Andere CAS-Nummern |
13484-14-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)
![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)

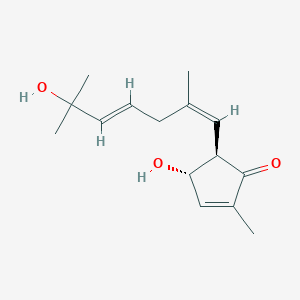
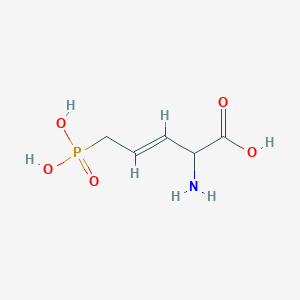

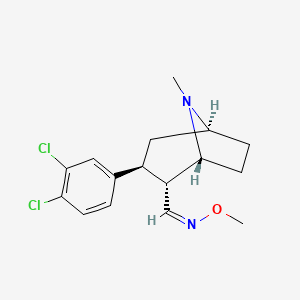
![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)
![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)
